Cas no 947-05-7 (Oxacyclotridecan-2-one)

Oxacyclotridecan-2-one structure
Oxacyclotridecan-2-one structure
Produktname:Oxacyclotridecan-2-one
CAS-Nr.:947-05-7
MF:C12H22O2
MW:198.301884174347
CID:811246
PubChem ID:24861486

Oxacyclotridecan-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Oxacyclotridecan-2-one
    • OMEGA-DODECALACTONE
    • 12-dodecanolide
    • 1-oxacyclotridecan-2-one
    • 2-oxacyclotridecan-1-one
    • dodecan-12-olide
    • Dodecanolactone
    • Dodecanoic acid, 12-hydroxy-, λ-lactone (6CI, 7CI)
    • 1,12-Dodecanolide
    • 12-Dodecanolactone
    • 12-Hydroxydodecanoic acid lactone
    • Cyclododecanolactone
    • Dodecalactone
    • Dodecanolide
    • λ-Lauryllactone
    • ω-Dodecanolactone
    • ω-Lauryllactone
    • MDL: MFCD00075426
    • Inchi: 1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2
    • InChI-Schlüssel: DQGSJTVMODPFBK-UHFFFAOYSA-N
    • Lächelt: O=C1CCCCCCCCCCCO1

Berechnete Eigenschaften

  • Genaue Masse: 198.16200
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 154
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 4.1
  • Tautomerzahl: 2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 0.981 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 2-3 °C (lit.)
  • Siedepunkt: 150-151 °C/23 mmHg(lit.)
  • Flammpunkt: Fahrenheit: 235.4° f
    Celsius: 113° c
  • Brechungsindex: n20/D 1.472(lit.)
  • PSA: 26.30000
  • LogP: 3.44420
  • Löslichkeit: Nicht bestimmt

Oxacyclotridecan-2-one Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: 26-37/39
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38

Oxacyclotridecan-2-one Zolldaten

  • HS-CODE:2932209090
  • Zolldaten:

    China Zollkodex:

    2932209090

    Übersicht:

    293220990. Andere Lactone. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    293220990. andere Lactone. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

Oxacyclotridecan-2-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
348961-1G
Oxacyclotridecan-2-one
947-05-7 98%
1G
¥465.01 2022-02-24
SHENG KE LU SI SHENG WU JI SHU
sc-236256-1 g
Oxacyclotridecan-2-one,
947-05-7
1g
¥451.00 2023-07-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
348961-10G
Oxacyclotridecan-2-one
947-05-7
10g
¥4699.59 2023-12-07
SHENG KE LU SI SHENG WU JI SHU
sc-236256-1g
Oxacyclotridecan-2-one,
947-05-7
1g
¥451.00 2023-09-05
A2B Chem LLC
AB78017-1g
Oxacyclotridecan-2-one
947-05-7 98%
1g
$191.00 2024-04-19
A2B Chem LLC
AB78017-10g
Oxacyclotridecan-2-one
947-05-7 98%
10g
$1487.00 2024-04-19

Oxacyclotridecan-2-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
Referenz
Synthesis of (11S)-(+)- and (11R)-(-)-jalapinolic acids. A revision of chemical structures of merremosides B and D
Shibuya, Hirotaka; Kawashima, Keiko; Baek, Nam In; Narita, Norihiko; Yoshikawa, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(1), 260-2

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  72 h, reflux
Referenz
A general convergent strategy for the synthesis of tetrasubstituted furan fatty acids (FuFAs)
Wang, Yamin; Pritchard, Gareth J.; Kimber, Marc C., ChemRxiv, 2019, 1, 1-19

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform ;  18 h, reflux
Referenz
The first example of macrolactonization of ω-hydroxy acids catalyzed by calcined Mg-Al hydrotalcite
Cardenas, Jorge; Morales-Serna, Jose Antonio; Sanchez, Ericka; Gavino, Ruben; Lomas, Leticia; et al, ARKIVOC (Gainesville, 2005, (6), 428-435

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: [1,1′-Biphenyl]-2,2′-dicarboperoxoic acid Solvents: 1,2-Dichloroethane ;  48 h, 60 °C
Referenz
A one-pot and two-stage Baeyer-Villiger reaction using 2,2'-diperoxyphenic acid under biomolecule-compatible conditions
Gan, Shaoyan; Yin, Jingru; Yu, Zhiyou; Song, Lijuan; Shi, Lei, Green Chemistry, 2022, 24(5), 2232-2239

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  3 h, 90 °C
Referenz
Tetrabutylammonium bromide
Charette, Andre B.; Chinchilla, Rafael; Najera, Carmen, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-7

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Benzoic acid, 4-(trifluoromethyl)-, anhydride with 4-(trifluoromethyl)benzoic ac… Catalysts: Chlorotrimethylsilane ,  (T-4)-Dichlorobis(1,1,1-trifluoromethanesulfonato-κO)titanium Solvents: Dichloromethane
Referenz
Method for preparation of lactones
, Japan, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ;  1 h, 150 °C
Referenz
Barium manganate in microwave-assisted oxidation reactions: synthesis of lactones by oxidative cyclization of diols
Bagley, Mark C.; Lin, Zhifan; Phillips, David J.; Graham, Andrew E., Tetrahedron Letters, 2009, 50(49), 6823-6825

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, heated
Referenz
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  24 h, reflux
Referenz
Improved synthesis of tocopherol fatty alcohols and analogs: microglial activation modulators
Muller, Thierry; Coowar, Djalil; Hanbali, Mazen; Heuschling, Paul; Luu, Bang, Tetrahedron, 2006, 62(51), 12025-12040

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
Referenz
Synthesis of iodine-125 labeled phorbol ester. A useful gamma-emitting analog of 12-O-tetradecanoylphorbol-13-acetate
Mishra, Nrusingha C.; Estensen, Richard D.; Abdel-Monem, Mahmoud M., Journal of Labelled Compounds and Radiopharmaceuticals, 1987, 24(9), 1061-70

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  0.3 - 4 h, rt
Referenz
Ynamide-Mediated Macrolactonization
Yang, Ming; Wang, Xuewei; Zhao, Junfeng, ACS Catalysis, 2020, 10(9), 5230-5235

Synthetic Routes 12

Reaktionsbedingungen
1.1 Solvents: Carbon tetrachloride
Referenz
From azido acids to macro lactams and macro lactones
Bartra, Marti; Bou, Valenti; Garcia, Jordi; Urpi, Felix; Vilarrasa, Jaume, Journal of the Chemical Society, 1988, (4), 270-2

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Toluene ;  heated
Referenz
Dibutylboryl trifluoromethanesulfonate
Garvey, David S.; Flamme, Eric; Methot, Joey, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-6

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol
Referenz
A new synthetic method of macrocyclic lactones from ω-iodoalkyl acrylates
Abe, Motoji; Hayashikoshi, Takaoki; Kurata, Takeo, Chemistry Letters, 1994, (10), 1789-92

Synthetic Routes 15

Reaktionsbedingungen
1.1 Solvents: Carbon tetrachloride
Referenz
N-Nitrosation and N-nitration of lactams. From macrolactams to macrolactones
Torra, Nuria; Urpi, Felix; Vilarrasa, Jaume, Tetrahedron, 1989, 45(3), 863-8

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone
Referenz
Novel synthesis of macrocyclic lactones from ω-carboxyalkylsulfonium salts
Matsuyama, Haruo; Nakamura, Takako; Takatsuka, Akinori; Kobayashi, Michio; Kamigata, Nobumasa, Chemistry Letters, 1988, (11), 1931-2

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  3.5 w, rt
Referenz
Sex pheromone derivatives, and methods and uses thereof for detection and mitigation of Emerald Ash Borer beetle infestations of Ash trees
, Canada, , ,

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: 2,3,4,5,6-Pentafluorobenzenecarboperoxoic acid Solvents: Dichloromethane ,  1,2-Dichloroethane ;  1 h, 50 °C; 11 h, 50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  5 min, 50 °C
Referenz
Pentafluoroperbenzoic acid as the efficient reagent for Baeyer-Villiger oxidation of cyclic ketones
Khusnutdinov, Ravil I.; Egorova, Tatyana M.; Aminov, Rishat I.; Dzhemilev, Usein M., Mendeleev Communications, 2018, 28(6), 644-645

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: 1,4-Dioxane ,  Water ;  24 h, 55 °C
Referenz
Baeyer-Villiger oxidation of cyclic ketones using aqueous hydrogen peroxide catalyzed by potassium salts of tungstophosphoric acid
Ma, Qingguo; Xing, Wanzhen; Xu, Junhui; Peng, Xinhua, Chemistry Letters, 2014, 43(6), 941-943

Synthetic Routes 20

Reaktionsbedingungen
Referenz
Preparation of α-hydroxymethyl-β-lactone derivatives as inhibitors of hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase
, Japan, , ,

Oxacyclotridecan-2-one Raw materials

Oxacyclotridecan-2-one Preparation Products

Oxacyclotridecan-2-one Verwandte Literatur

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